![molecular formula C25H33ClN2O4 B2790504 (S)-tert-Butyl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-aminohexanoate hydrochloride CAS No. 330795-57-8](/img/structure/B2790504.png)
(S)-tert-Butyl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-aminohexanoate hydrochloride
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Description
“(S)-tert-Butyl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-aminohexanoate hydrochloride” is a chemical compound with the molecular formula C25H33ClN2O4 . It is also known as Fmoc-Lys-OtBu.HCl . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s worth noting that similar compounds have been used in the preparation of stapled peptides by ring closing metathesis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more .Safety and Hazards
Mechanism of Action
Target of Action
The primary target of H-Lys(Fmoc)-OtBu.HCl, also known as (S)-tert-Butyl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-aminohexanoate hydrochloride, is the amine group in peptide synthesis . The compound is used as a protecting group for amines during the synthesis process .
Mode of Action
H-Lys(Fmoc)-OtBu.HCl operates by protecting the amine group during peptide synthesis. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it is rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway .
Result of Action
The use of H-Lys(Fmoc)-OtBu.HCl in peptide synthesis results in the successful formation of peptides with protected amine groups . This protection is crucial for the correct formation of peptide bonds and prevents unwanted side reactions during the synthesis process .
Action Environment
The action of H-Lys(Fmoc)-OtBu.HCl is influenced by the pH of the environment . The compound exhibits pH-controlled ambidextrous gelation, which is significant among gelators . Distinct fibrous morphologies were observed for hydrogels formed at different pH values . The self-assembly of the compound was driven by aromatic π–π stacking and hydrogen bonding interactions .
properties
IUPAC Name |
tert-butyl (2S)-2-amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O4.ClH/c1-25(2,3)31-23(28)22(26)14-8-9-15-27-24(29)30-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21;/h4-7,10-13,21-22H,8-9,14-16,26H2,1-3H3,(H,27,29);1H/t22-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVRYXVAUBMJLL-FTBISJDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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